4,4'-(Methylphosphoryl)diphenol
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Overview
Description
4,4’-(Methylphosphoryl)diphenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of two phenol groups connected by a methylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Methylphosphoryl)diphenol typically involves the reaction of phenol with methylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of 4,4’-(Methylphosphoryl)diphenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Methylphosphoryl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Scientific Research Applications
4,4’-(Methylphosphoryl)diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 4,4’-(Methylphosphoryl)diphenol involves its interaction with various molecular targets and pathways. The phenol groups can participate in redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with enzymes and other proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but with a propane-2,2-diyl group instead of a methylphosphoryl group.
4,4’-Biphenol: Lacks the methylphosphoryl group and has two phenol groups connected directly by a single bond.
Uniqueness
4,4’-(Methylphosphoryl)diphenol is unique due to the presence of the methylphosphoryl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
50787-60-5 |
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Molecular Formula |
C13H13O3P |
Molecular Weight |
248.21 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)-methylphosphoryl]phenol |
InChI |
InChI=1S/C13H13O3P/c1-17(16,12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9,14-15H,1H3 |
InChI Key |
ONPFYQQKCRYEFY-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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